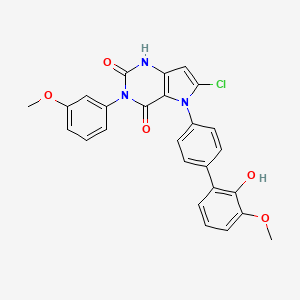

GSK621

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURYSXLJGKKDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK621 in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK621, a potent and specific AMP-activated protein kinase (AMPK) agonist, demonstrates selective cytotoxicity against Acute Myeloid Leukemia (AML) cells while sparing normal hematopoietic progenitors.[1][2] Its mechanism of action is not typical of a kinase inhibitor but rather hinges on a novel synthetic lethal interaction involving the co-activation of AMPK and the mammalian target of rapamycin complex 1 (mTORC1).[1][2][3] This concurrent activation, unique to the metabolic state of AML cells, triggers a terminal endoplasmic reticulum (ER) stress response mediated by the eIF2α/ATF4 signaling pathway, ultimately leading to apoptosis and autophagic cell death. This whitepaper provides a comprehensive overview of the signaling pathways, experimental validation, and quantitative data supporting the anti-leukemic activity of GSK621.

Core Mechanism of Action: Synthetic Lethality through AMPK and mTORC1 Co-activation

In normal hematopoietic cells, AMPK activation serves as a crucial energy sensor, and its activation typically leads to the inhibition of the anabolic mTORC1 pathway. However, in AML cells, mTORC1 is often constitutively overactivated. GSK621 exploits this aberrant signaling. Upon treatment with GSK621, AMPK is activated, but mTORC1 activity is unexpectedly preserved in AML cells. This simultaneous activation of two opposing metabolic pathways creates a state of cellular stress that is selectively lethal to AML cells.

The key downstream effector of this synthetic lethal interaction is the integrated stress response pathway, specifically involving the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent upregulation of Activating Transcription Factor 4 (ATF4). This signaling cascade is a hallmark of the unfolded protein response (UPR) triggered by ER stress.

The activation of the eIF2α/ATF4 axis by GSK621 in AML cells results in two primary cytotoxic outcomes:

-

Apoptosis: Increased expression of pro-apoptotic genes.

-

Autophagy: Induction of autophagic processes that, in this context, contribute to cell death rather than survival.

Signaling Pathway Diagram

Caption: Signaling pathway of GSK621 in AML cells.

Quantitative Data

The anti-leukemic activity of GSK621 has been quantified across a panel of AML cell lines.

| Cell Line | IC50 (µM) |

| MV4-11 | 13 - 30 |

| OCI-AML3 | 13 - 30 |

| OCI-AML2 | 13 - 30 |

| HL-60 | 13 - 30 |

| Kasumi-1 | 13 - 30 |

| HEL | 13 - 30 |

| UT-7 | 13 - 30 |

| NB4 | 13 - 30 |

| TF-1 | 13 - 30 |

| KG1a | 13 - 30 |

| Nomo-1 | 13 - 30 |

| SKM-1 | 13 - 30 |

| U937 | 13 - 30 |

| YHP1 | 13 - 30 |

| MOLM-14 | 13 - 30 |

| Mo7e | 13 - 30 |

| K562 | 13 - 30 |

| MOLM-13 | 13 - 30 |

| EOL-1 | 13 - 30 |

| SET-2 | 13 - 30 |

| Source: Data compiled from multiple studies. |

In vivo studies using xenograft models of AML have also demonstrated the efficacy of GSK621. In nude mice bearing MOLM-14 xenografts, intraperitoneal administration of GSK621 at 30 mg/kg twice daily resulted in reduced leukemia growth and significantly extended survival.

Experimental Protocols

Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of GSK621 in AML cell lines.

Experimental Workflow Diagram

References

GSK621: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator. This document details the molecular mechanisms of action, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the signaling cascades.

Core Mechanism of Action: AMPK Activation

GSK621 functions as a direct and specific activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] Its primary mechanism involves markedly increasing the phosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (AMPKα T172), a key marker of AMPK activation.[1][2] This activation triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Quantitative Data on GSK621 Activity

The biological effects of GSK621 have been quantified in various cell lines and experimental models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of GSK621 in Acute Myeloid Leukemia (AML) Cell Lines [1][2]

| Cell Line | IC50 (µM) |

| MV4-11 | 13 - 30 |

| OCI-AML3 | 13 - 30 |

| OCI-AML2 | 13 - 30 |

| HL-60 | 13 - 30 |

| Kasumi-1 | 13 - 30 |

| HEL | 13 - 30 |

| UT-7 | 13 - 30 |

| NB4 | 13 - 30 |

| TF-1 | 13 - 30 |

| KG1a | 13 - 30 |

| Nomo-1 | 13 - 30 |

| SKM-1 | 13 - 30 |

| U937 | 13 - 30 |

| YHP1 | 13 - 30 |

| MOLM-14 | 13 - 30 |

| Mo7e | 13 - 30 |

| K562 | 13 - 30 |

| MOLM-13 | 13 - 30 |

| EOL-1 | 13 - 30 |

| SET-2 | 13 - 30 |

Table 2: Effective Concentrations of GSK621 for Specific Downstream Effects

| Effect | Cell Type/Model | Effective Concentration | Reference |

| Induction of AMPKα, ACC, and ULK1 phosphorylation | AML cells | 30 µM | |

| Attenuation of H₂O₂-induced cell death | MC3T3-E1 osteoblasts | 2.5 - 25 µM | |

| Inhibition of glioma cell survival | U87MG glioma cells | 10 - 100 µM |

Table 3: In Vivo Efficacy of GSK621

| Animal Model | Dosage and Administration | Outcome | Reference |

| Nude mice with MOLM-14 xenografts | 30 mg/kg, intraperitoneal, twice daily | Reduced leukemia growth and extended survival |

Downstream Signaling Pathways

GSK621, through the activation of AMPK, modulates several critical signaling pathways that regulate cell growth, proliferation, apoptosis, and metabolism.

mTOR Signaling Pathway

Activation of AMPK by GSK621 leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and protein synthesis. AMPK can inhibit mTORC1 activity through two primary mechanisms:

-

Phosphorylation of TSC2: AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.

-

Direct Phosphorylation of Raptor: AMPK can directly phosphorylate Raptor, a key component of the mTORC1 complex, leading to its inactivation.

The inhibition of mTOR signaling by GSK621 results in the decreased phosphorylation of downstream targets such as S6K1 and 4E-BP1, ultimately leading to a reduction in protein synthesis and cell proliferation.

GSK621 inhibits mTOR signaling via AMPK activation.

Autophagy and Apoptosis

GSK621 is a known inducer of both autophagy and apoptosis in various cancer cell lines.

-

Autophagy: AMPK activation by GSK621 promotes autophagy through the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Serine 555. This phosphorylation event is a critical step in the initiation of autophagosome formation.

-

Apoptosis: GSK621 treatment leads to caspase-dependent apoptosis. While the precise molecular link between AMPK activation and caspase activation is multifaceted, it is often associated with the overall cellular stress induced by metabolic reprogramming.

GSK621 induces autophagy and apoptosis via AMPK.

Wnt Signaling Pathway

Emerging evidence indicates a crosstalk between AMPK and the canonical Wnt signaling pathway. AMPK can directly phosphorylate β-catenin at Serine 552. This phosphorylation event has been shown to enhance the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, thereby promoting the expression of Wnt target genes. This interaction suggests that GSK621 could modulate cellular processes regulated by Wnt signaling, such as cell fate determination and differentiation.

GSK621 modulates Wnt signaling through AMPK-mediated phosphorylation of β-catenin.

Hippo Signaling Pathway

The Hippo signaling pathway, a key regulator of organ size and cell proliferation, is also influenced by cellular energy status through AMPK. Under conditions of energy stress, which are mimicked by GSK621 treatment, AMPK can inhibit the activity of the transcriptional co-activator Yes-associated protein (YAP). This inhibition is achieved through multiple mechanisms:

-

Lats-dependent phosphorylation: AMPK can activate the Lats kinase, which in turn phosphorylates YAP, leading to its cytoplasmic retention and inactivation.

-

Direct phosphorylation of YAP: AMPK can directly phosphorylate YAP at Serine 94, a residue critical for its interaction with the TEAD family of transcription factors, thereby disrupting YAP-TEAD complex formation and target gene expression.

-

Phosphorylation of AMOTL1: AMPK can phosphorylate Angiomotin-like 1 (AMOTL1), which stabilizes it and contributes to YAP inhibition.

GSK621 inhibits YAP activity in the Hippo pathway via AMPK.

c-Myc Regulation

The oncoprotein c-Myc is a critical regulator of cell growth and proliferation, and its activity is tightly linked to cellular metabolism. There is a dynamic and reciprocal relationship between AMPK and c-Myc.

-

AMPK-mediated phosphorylation of c-Myc: Activated AMPK can directly phosphorylate c-Myc, which can lead to its subsequent ubiquitination and degradation. This provides a mechanism for cells to halt proliferation under conditions of energy stress.

-

c-Myc-induced AMPK activation: Overexpression of c-Myc can lead to increased metabolic activity and a subsequent decrease in cellular ATP levels. This energy depletion activates AMPK as a feedback mechanism to restore energy balance.

Reciprocal regulation between AMPK and c-Myc.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of GSK621's downstream signaling pathways.

Western Blot Analysis of AMPK Activation

This protocol is for assessing the phosphorylation status of AMPK and its downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with GSK621 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.

Workflow for Western Blot Analysis.

Cell Viability Assay

This protocol is for determining the cytotoxic effects of GSK621 on cell lines.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

GSK621 stock solution

-

MTT or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

Plate reader (absorbance or luminescence)

Procedure (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of GSK621 concentrations for the desired duration.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Workflow for Cell Viability Assay.

In Vitro Kinase Assay for AMPK Activity

This protocol is for directly measuring the enzymatic activity of AMPK.

Materials:

-

Recombinant active AMPK

-

Kinase reaction buffer

-

AMPK substrate (e.g., SAMS peptide)

-

ATP (can be radiolabeled [γ-³²P]ATP or used in a non-radioactive format)

-

ADP-Glo™ Kinase Assay kit (for non-radioactive detection) or P81 phosphocellulose paper (for radioactive detection)

-

Microplate reader (luminescence) or scintillation counter (radioactive)

Procedure (Non-Radioactive ADP-Glo™ Assay):

-

Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, AMPK enzyme, and the SAMS peptide substrate.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period.

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then into a luminescent signal.

-

Measure Luminescence: Read the luminescent signal using a microplate reader.

-

Data Analysis: Correlate the luminescence signal to the amount of ADP produced, which is proportional to the AMPK activity.

Workflow for In Vitro AMPK Kinase Assay.

References

The Cellular Target of GSK621: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK621 is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide delineates the core aspects of GSK621's interaction with its cellular target, providing a comprehensive overview of its mechanism of action, downstream signaling effects, and methodologies for its study. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and further investigation of its biological activities.

Introduction to GSK621 and its Cellular Target: AMPK

GSK621 is a novel synthetic compound identified as a direct activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress conditions such as glucose deprivation, hypoxia, and ischemia.

The activation of AMPK orchestrates a metabolic switch, turning off anabolic pathways that consume ATP and turning on catabolic pathways that generate ATP. This is achieved through the phosphorylation of a multitude of downstream targets, leading to profound effects on glucose and lipid metabolism, protein synthesis, and cell growth.

Mechanism of Action of GSK621

GSK621 directly activates AMPK, leading to the phosphorylation of the catalytic α subunit at threonine 172 (Thr172) within the activation loop.[2][4] This phosphorylation is a critical event for AMPK activation. The precise binding site of GSK621 on the AMPK complex is not definitively reported in the public literature. Unlike the natural activator AMP, which binds to the γ subunit, direct activators like GSK621 may have distinct binding modes.

Upon activation by GSK621, AMPK proceeds to phosphorylate its downstream substrates, initiating a cascade of cellular events.

Signaling Pathways Modulated by GSK621-Mediated AMPK Activation

The activation of AMPK by GSK621 triggers a complex network of signaling pathways that collectively regulate cellular metabolism and growth. A key downstream effector is the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.

As depicted in Figure 1, GSK621-induced AMPK activation leads to:

-

Inhibition of mTORC1 signaling: AMPK directly phosphorylates and activates TSC2, a negative regulator of mTORC1, and also phosphorylates Raptor, a component of mTORC1, leading to the suppression of protein synthesis and cell proliferation.

-

Induction of Autophagy: AMPK directly phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1) at Ser317 and Ser555, initiating the autophagic process.

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC) at Ser79, a rate-limiting enzyme in fatty acid biosynthesis.

-

Induction of Apoptosis: In many cancer cell lines, the activation of AMPK and subsequent metabolic stress and induction of autophagy can lead to programmed cell death.

Quantitative Data

The following tables summarize the key quantitative data for GSK621 from various studies.

Table 1: In Vitro Efficacy of GSK621 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| MOLM-14 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |

| OCI-AML3 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |

| OCI-AML2 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |

| HL-60 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |

| MV4-11 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |

| A549 | Lung Cancer | ~36.6 | 72 hours | |

| MCF-7 | Breast Cancer | >1000 | 72 hours | |

| DU-145 | Prostate Cancer | ~122.7 | 72 hours | |

| HepG2 | Liver Cancer | ~3.2 | Not Specified | |

| HeLa | Cervical Cancer | ~4.9 | Not Specified |

Table 2: Effective Concentrations of GSK621 in Cellular Assays

| Cell Line/System | Assay | Effective Concentration (µM) | Duration | Effect | Reference |

| MC3T3-E1 | AMPK Activation (Western Blot) | 2.5 - 25 | 2 hours | Increased p-AMPK (Thr172) and p-ACC (Ser79) | |

| AML Cell Lines | Autophagy Induction | 30 | 24 hours | Formation of intracytoplasmic vacuoles | |

| RAW264.7 | Inhibition of TNFα production | 10 | Not Specified | Significant reduction in LPS-induced TNFα | |

| MC3T3-E1 | Autophagy Induction (Western Blot) | 10 | 2 hours | Increased p-ULK1 (Ser317) |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of GSK621 are provided below.

Western Blot Analysis of AMPK Activation

This protocol details the detection of AMPK activation by monitoring the phosphorylation of AMPKα at Thr172 and its downstream target ACC at Ser79.

Materials:

-

Cells of interest

-

GSK621 (stock solution in DMSO)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2X)

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172) (1:1000 dilution)

-

Rabbit anti-AMPKα (1:1000 dilution)

-

Rabbit anti-phospho-ACC (Ser79)

-

Rabbit anti-ACC

-

Antibody against a housekeeping protein (e.g., β-actin, 1:2000 dilution)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of GSK621 for the specified duration (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding an equal volume of 2X Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100V for 1-2 hours at 4°C).

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane three times with TBST for 10 minutes each. Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of GSK621 on cell viability.

Materials:

-

Cells of interest

-

GSK621

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of GSK621 concentrations for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Autophagy Assessment (LC3 Turnover Assay)

This protocol outlines the measurement of autophagic flux by monitoring the conversion of LC3-I to LC3-II via western blotting, in the presence and absence of lysosomal inhibitors.

Materials:

-

Cells of interest

-

GSK621

-

Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine, or a combination of E64d and Pepstatin A)

-

Western blot reagents (as described in section 5.1)

-

Primary antibody against LC3

Procedure:

-

Cell Treatment: Plate cells and treat with GSK621 for the desired duration. For the last 2-4 hours of the treatment, add a lysosomal inhibitor to a subset of the wells (both control and GSK621-treated).

-

Western Blotting: Perform western blotting as described in section 5.1, using an antibody that detects both LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa).

-

Data Analysis:

-

Quantify the band intensities for LC3-II and a loading control (e.g., β-actin).

-

Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor upon GSK621 treatment indicates an induction of autophagic flux.

-

Conclusion

GSK621 is a valuable pharmacological tool for the investigation of AMPK-mediated signaling pathways. Its specificity and potency make it a suitable agent for studying the multifaceted roles of AMPK in health and disease. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the cellular and physiological effects of this potent AMPK activator. Further research into the precise binding interactions of GSK621 with the AMPK complex and its broader off-target profile will continue to refine our understanding of this important molecule.

References

The Dual PI3K/mTOR Inhibitor GSK2126458 (Omipalisib): A Technical Overview of its Effects on mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2126458, also known as Omipalisib, is a highly potent, orally bioavailable small-molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3] GSK2126458 distinguishes itself by inhibiting all PI3K isoforms (α, β, δ, and γ) as well as both mTOR complexes, mTORC1 and mTORC2, with high potency. This comprehensive inhibition profile offers the potential to overcome some of the resistance mechanisms observed with mTORC1-specific inhibitors like rapamycin. This technical guide provides an in-depth analysis of the effects of GSK2126458 on the mTOR signaling pathway, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

GSK2126458 exerts its therapeutic effects by competitively binding to the ATP-binding site of PI3K and mTOR kinases, thereby inhibiting their enzymatic activity. By targeting PI3K, GSK2126458 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of the downstream kinase Akt. Concurrently, its inhibition of both mTORC1 and mTORC2 further disrupts the pathway. Inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth. The inhibition of mTORC2 directly prevents the phosphorylation and full activation of Akt at serine 473, a crucial event for its activity. This dual-front attack on the PI3K/mTOR axis results in a robust blockade of pro-survival and proliferative signals, leading to cell cycle arrest and, in many cases, apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro potency of GSK2126458 against various PI3K isoforms and mTOR complexes, as well as its cellular activity in different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency of GSK2126458

| Target | Ki (nM) |

| p110α | 0.019 |

| p110β | 0.13 |

| p110δ | 0.024 |

| p110γ | 0.06 |

| mTORC1 | 0.18 |

| mTORC2 | 0.3 |

Data compiled from MedChemExpress and InvivoChem.

Table 2: Cellular Activity of GSK2126458 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| T47D | Breast Cancer | p-Akt (S473) Inhibition | 0.41 |

| BT474 | Breast Cancer | p-Akt (S473) Inhibition | 0.18 |

| T47D | Breast Cancer | Cell Proliferation | 3 |

| BT474 | Breast Cancer | Cell Proliferation | 2.4 |

| HCC1954 | Breast Cancer | p-Akt Inhibition | 2 |

| HCC1954 | Breast Cancer | Cell Growth (gIC50) | 9 |

| HCT116 | Colorectal Cancer | Cytotoxicity | 10 |

Data compiled from Selleck Chemicals and other sources.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using Graphviz.

Caption: GSK2126458 inhibits PI3K and mTORC1/2.

Caption: Workflow for Western Blot Analysis.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol details the methodology for assessing the phosphorylation status of key mTOR signaling proteins following treatment with GSK2126458.

1. Cell Culture and Treatment:

-

Seed cells (e.g., T47D, BT474) in 6-well plates and grow to 70-80% confluency in appropriate culture media.

-

Treat cells with varying concentrations of GSK2126458 (e.g., 0, 5, 20, 80, 160 nM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of GSK2126458 on cell viability and proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a range of concentrations of GSK2126458 for 72 hours.

3. MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK2126458 in a mouse xenograft model.

1. Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., BT474) into the flank of immunodeficient mice.

2. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer GSK2126458 orally at specified doses (e.g., 1-3 mg/kg) once or twice daily. The control group receives the vehicle.

3. Monitoring and Data Collection:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).

4. Data Analysis:

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

GSK2126458 (Omipalisib) is a potent dual PI3K/mTOR inhibitor that effectively blocks the mTOR signaling pathway, leading to the suppression of cancer cell proliferation and survival. The comprehensive data presented in this technical guide, including its inhibitory constants, cellular activities, and detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. The provided diagrams offer a clear visualization of the compound's mechanism of action and common experimental workflows. Further investigation into the clinical applications of GSK2126458 is warranted to fully realize its therapeutic potential in oncology and other diseases characterized by aberrant PI3K/mTOR signaling.

References

The Role of GSK621 in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator, and its crucial role in the induction of autophagy. We will delve into the molecular mechanisms, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction to GSK621 and Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in maintaining cellular homeostasis.[1][2] Dysregulation of autophagy is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[3][4] A key regulator of autophagy is AMP-activated protein kinase (AMPK), a cellular energy sensor.[5] When activated by low cellular energy levels, AMPK initiates a cascade of signaling events that promote catabolism and inhibit anabolism, with autophagy being a central catabolic process.

GSK621 has emerged as a specific and potent activator of AMPK. Its ability to induce autophagy makes it a valuable tool for studying this process and a potential therapeutic agent for diseases where enhanced autophagy is beneficial. This guide will elucidate the mechanisms by which GSK621 modulates autophagy and provide practical information for its use in research.

Mechanism of Action: GSK621 as an AMPK Activator

GSK621 functions by directly activating AMPK, a serine/threonine kinase that acts as a master regulator of cellular energy metabolism. The activation of AMPK by GSK621 triggers a downstream signaling cascade that ultimately leads to the induction of autophagy.

The primary mechanism involves the phosphorylation and activation of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. AMPK directly phosphorylates ULK1 at specific serine sites, including Ser317, Ser555, and Ser777. This activation of ULK1 is a critical step in the formation of the autophagosome.

Furthermore, AMPK activation by GSK621 can also indirectly promote autophagy by inhibiting the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 at Ser757, which prevents its activation. By activating AMPK, GSK621 can lead to the inhibition of mTORC1, thereby relieving its inhibitory effect on ULK1 and promoting autophagy.

Interestingly, in some contexts, such as in acute myeloid leukemia (AML) cells, the co-activation of AMPK and mTORC1 by GSK621 can lead to a synthetic lethal interaction, resulting in cytotoxicity. This suggests a complex interplay between these signaling pathways that can be exploited for therapeutic purposes.

Quantitative Data on GSK621's Effects

The following tables summarize the key quantitative data from various studies investigating the effects of GSK621.

| Cell Line/Model | Parameter | Value | Reference |

| Acute Myeloid Leukemia (AML) cell lines | IC50 for proliferation | 13-30 µM | |

| Osteoblastic MC3T3-E1 cells & primary murine osteoblasts | Concentration for Ulk1 phosphorylation | 10 µM | |

| MOLM-14 cells xenografted into nude mice | In vivo dosage | 30 mg/kg (intraperitoneal, twice daily) | |

| AML cell lines | Concentration for autophagy induction | 30 µM |

Table 1: In Vitro and In Vivo Efficacy of GSK621

| Target | Phosphorylation Site | Effect of GSK621 | Reference |

| AMPKα | Thr172 | Increased phosphorylation | |

| ACC | Ser79 | Increased phosphorylation | |

| ULK1 | Ser555 | Increased phosphorylation | |

| ULK1 | Ser317 | Increased phosphorylation |

Table 2: Key Phosphorylation Events Induced by GSK621

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of GSK621 in autophagy.

Cell Culture and Treatment

-

Cell Lines: Various cell lines can be used, including cancer cell lines like AML cells (e.g., MOLM-14, MV4-11) and osteoblastic cells (e.g., MC3T3-E1).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

GSK621 Treatment: GSK621 is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Cells are then treated with the desired concentration of GSK621 for the specified duration. Vehicle controls (DMSO) should always be included.

Western Blotting for Protein Phosphorylation and Autophagy Markers

Western blotting is a crucial technique to assess the activation of the AMPK pathway and the induction of autophagy.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay, such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins, including:

-

Phospho-AMPKα (Thr172)

-

AMPKα

-

Phospho-ACC (Ser79)

-

ACC

-

Phospho-ULK1 (Ser555, Ser317)

-

ULK1

-

LC3B (to detect LC3-I and LC3-II)

-

p62/SQSTM1

-

A loading control (e.g., β-actin or GAPDH)

-

-

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Cell Viability and Apoptosis Assays

To assess the cytotoxic effects of GSK621, cell viability and apoptosis assays are performed.

-

Cell Viability Assay: Cell viability can be measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Apoptosis Assay: Apoptosis can be detected by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.

Autophagy Flux Assays

To confirm that the observed increase in autophagosomes is due to increased autophagic activity (flux) rather than a blockage of lysosomal degradation, autophagy flux assays are essential.

-

Lysosomal Inhibition: Cells are co-treated with GSK621 and a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.

-

LC3-II Accumulation: The accumulation of LC3-II is then measured by Western blotting. A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to GSK621 alone indicates a functional autophagic flux.

Immunofluorescence for LC3 Puncta Formation

Immunofluorescence microscopy is used to visualize the formation of autophagosomes, which appear as punctate structures containing LC3.

-

Cell Seeding and Treatment: Cells are seeded on coverslips and treated with GSK621.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Antibody Staining: Cells are incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted, and the cells are imaged using a fluorescence or confocal microscope. An increase in the number of LC3 puncta per cell is indicative of autophagosome formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: GSK621-mediated activation of autophagy signaling pathway.

Caption: Experimental workflow for Western blotting analysis.

Conclusion and Future Directions

GSK621 is a valuable pharmacological tool for inducing and studying autophagy through its specific activation of AMPK. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the intricate roles of autophagy in health and disease. Future research should continue to explore the therapeutic potential of GSK621 and other AMPK activators in various pathological contexts, with a focus on elucidating the context-dependent outcomes of AMPK and mTORC1 co-activation. Further investigation into the broader downstream effects of GSK621-induced autophagy will be crucial for its translation into clinical applications.

References

A Technical Guide to GSK621-Induced Apoptosis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: GSK621 is a potent and specific small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Recent research has highlighted its therapeutic potential in oncology, demonstrating its ability to induce apoptosis in various cancer cell types, including acute myeloid leukemia (AML), glioma, and melanoma. This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to GSK621-induced apoptosis. It is intended to serve as a comprehensive resource for researchers investigating AMPK activation as a therapeutic strategy against cancer.

Core Mechanism of Action

GSK621 exerts its anti-cancer effects primarily by activating AMPK, which plays a central role in regulating cellular metabolism and energy homeostasis.[1][2] In cancer cells, this activation triggers a cascade of downstream signaling events that disrupt pro-survival pathways and promote programmed cell death.

The primary mechanism involves the phosphorylation of AMPKα at the Threonine 172 residue (T172), a hallmark of its activation.[3][4] Activated AMPK then modulates several key downstream pathways:

-

Inhibition of mTORC1 Signaling: Activated AMPK directly phosphorylates and inhibits the regulatory associated protein of mTOR (Raptor) and activates the TSC complex (TSC2), a negative regulator of mTORC1.[5] This leads to the suppression of mTORC1, a central promoter of cell growth and proliferation, evidenced by reduced phosphorylation of its downstream effectors, S6K1 and 4E-BP1.

-

Induction of Endoplasmic Reticulum (ER) Stress: Treatment with GSK621 has been shown to induce ER stress, marked by the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase).

-

Activation of the Unfolded Protein Response (UPR): A key consequence of ER stress is the activation of the UPR. GSK621 induces the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a critical event in the UPR that can lead to apoptosis.

-

Induction of Autophagy: GSK621 promotes autophagy, a catabolic process of cellular self-digestion, through the phosphorylation of ULK1 (S555). While often a survival mechanism, extensive autophagy can contribute to cell death.

In Acute Myeloid Leukemia (AML), GSK621's cytotoxicity is enhanced by a unique synthetic lethal interaction. AML cells often exhibit constitutively high mTORC1 activity. The simultaneous activation of AMPK and mTORC1 by GSK621 triggers a potent stress response via the eIF2α pathway, leading to robust apoptosis.

Quantitative Data Presentation

The efficacy of GSK621 has been quantified in numerous cancer cell lines both in vitro and in vivo.

Table 1: In Vitro Efficacy of GSK621 Against Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 / Concentration | Incubation | Key Result |

| Acute Myeloid Leukemia (AML) | 20 different AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-14) | 13-30 µM | 4 days | Reduced proliferation in all 20 lines; induced apoptosis in 17 of 20 lines. |

| Glioma | U87MG, U251MG | 10-100 µM | 24-72 hours | Dose- and time-dependent inhibition of cell survival and colony formation. |

| Melanoma | A375, WM-115, SK-Mel-2 | Not specified | Not specified | Decreased survival and proliferation; induced caspase-3/9 activation. |

Table 2: Key Molecular Events Induced by GSK621 (30 µM)

| Target Protein | Phosphorylation Site | Effect | Cancer Type | Reference(s) |

| AMPKα | T172 | Increased Phosphorylation (Activation) | AML, Glioma, Osteoblasts | |

| ACC | S79 | Increased Phosphorylation (AMPK Target) | AML, Osteoblasts | |

| ULK1 | S555 | Increased Phosphorylation (Autophagy) | AML | |

| PERK | Not specified | Increased Phosphorylation (ER Stress) | AML | |

| eIF2α | Not specified | Increased Phosphorylation (UPR) | AML | |

| S6K1 / 4E-BP1 | Not specified | Decreased Phosphorylation (mTORC1 Inhibition) | Glioma |

Table 3: In Vivo Efficacy of GSK621

| Animal Model | Cancer Cell Line | Dosage & Administration | Outcome | Reference(s) |

| Nude Mice | MOLM-14 (AML) | 30 mg/kg, Intraperitoneal (IP), twice daily | Reduced leukemia growth and significantly extended survival. | |

| SCID Mice | A375 (Melanoma) | Intraperitoneal (IP) injection | Inhibited A375 tumor growth. |

Experimental Protocols

Reproducible and standardized protocols are essential for studying the effects of GSK621. Below are detailed methodologies for key assays.

Protocol 1: Apoptosis Detection by Annexin V/PI Flow Cytometry

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding & Treatment: Seed cancer cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere for 24 hours. Treat cells with the desired concentration of GSK621 or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).

-

Cell Harvesting:

-

Collect the culture medium, which contains floating apoptotic cells.

-

Wash the adherent cells with cold PBS.

-

Detach the adherent cells using a gentle dissociation agent (e.g., Trypsin-EDTA).

-

Combine the detached cells with their corresponding supernatant collected in the first step.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately on a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Data interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding & Treatment: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight. Treat with a range of GSK621 concentrations for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using appropriate software (e.g., Prism).

Protocol 3: Western Blotting for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

-

Cell Lysis: After treatment with GSK621, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-p-AMPKα T172, anti-total-AMPKα) overnight at 4°C.

-

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to loading controls (e.g., β-actin) and total protein levels.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. GSK621 Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Cellular Metabolic Impact of GSK621

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK621 is a potent and selective small-molecule activator of AMP-activated protein kinase (AMPK), a crucial energy sensor that plays a central role in regulating cellular metabolism.[1] AMPK acts as a master switch, responding to low energy states by promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.[2][3] This central role in maintaining energy homeostasis has positioned AMPK as a significant therapeutic target for a range of diseases, including metabolic disorders and cancer.[4]

This technical guide provides a comprehensive overview of the core impact of GSK621 on cellular metabolism. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of GSK621's mechanism of action, its effects on various metabolic pathways, and quantitative data from key experimental findings. Furthermore, this guide includes detailed experimental protocols for assays cited and mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this knowledge.

Mechanism of Action of GSK621

GSK621 directly activates AMPK, leading to a cascade of downstream signaling events that re-program cellular metabolism. The primary mechanism involves the phosphorylation of the catalytic α subunit of AMPK at threonine 172 (Thr172), a key marker of AMPK activation. This activation is independent of upstream kinases like LKB1 in some contexts and does not rely on an increase in the cellular AMP:ATP ratio, distinguishing it from indirect AMPK activators like metformin.

Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a shift from anabolic to catabolic metabolism. Key downstream pathways affected by GSK621-mediated AMPK activation include:

-

Inhibition of mTORC1 Signaling: Activated AMPK directly phosphorylates and activates TSC2 (Tuberous Sclerosis Complex 2) and phosphorylates Raptor, a key component of the mTORC1 complex. This leads to the inhibition of mTORC1, a central regulator of cell growth and proliferation, thereby suppressing protein synthesis.

-

Regulation of Lipid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This action decreases malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.

-

Induction of Autophagy: GSK621-activated AMPK promotes autophagy, a cellular recycling process, through the phosphorylation of ULK1 (Unc-51 like autophagy activating kinase 1) at Ser555.

Below is a diagram illustrating the core signaling pathway of GSK621.

Impact of GSK621 on Cellular Metabolism

GSK621 induces significant changes in cellular metabolism, primarily aimed at conserving energy and promoting catabolism.

-

Carbohydrate Metabolism: The impact of direct AMPK activators on glycolysis can be context-dependent. While AMPK activation is generally associated with increased glucose uptake, some studies suggest that direct activators like A-769662 (a compound with a similar direct activation mechanism to GSK621) may not significantly impact glycolysis under nutrient-replete conditions. However, in states of metabolic stress, AMPK activation can enhance glycolysis as an adaptive response to oxidative stress.

-

Lipid Metabolism: GSK621 robustly affects lipid metabolism. By inhibiting ACC, it curtails de novo fatty acid synthesis. Concurrently, the reduction in malonyl-CoA levels promotes fatty acid oxidation in the mitochondria. Studies in hepatocytes have shown that GSK621 can ameliorate lipid accumulation.

-

Energy Homeostasis and Oxidative Stress: GSK621 has been shown to increase the intracellular levels of nicotinamide adenine dinucleotide phosphate (NADPH), a key cellular antioxidant. This contributes to a reduction in reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage.

-

Autophagy: GSK621 is a potent inducer of autophagy. This process of cellular self-digestion is critical for removing damaged organelles and recycling cellular components, which can be a survival mechanism under metabolic stress. However, in some cancer cells, excessive autophagy can lead to autophagic cell death.

Quantitative Data on GSK621's Effects

The following tables summarize the quantitative data on the effects of GSK621 from various studies.

Table 1: IC50 Values of GSK621 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 13-30 | |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 13-30 | |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | 13-30 | |

| HL-60 | Acute Myeloid Leukemia (AML) | 13-30 | |

| MOLM-14 | Acute Myeloid Leukemia (AML) | 13-30 | |

| A375 | Melanoma | Not specified | |

| WM-115 | Melanoma | Not specified | |

| SK-Mel-2 | Melanoma | Not specified |

Table 2: Effects of GSK621 on Protein Phosphorylation

| Protein Target | Phosphorylation Site | Cell Type(s) | Effect of GSK621 (30 µM) | Reference(s) |

| AMPKα | Thr172 | AML cell lines, primary AML samples | Markedly increased | |

| ACC | Ser79 | AML cell lines, HEPG2 | Markedly increased | |

| ULK1 | Ser555 | AML cell lines | Increased | |

| PERK | Not specified | AML cell lines | Increased | |

| eIF2α | Not specified | AML cell lines | Increased |

Table 3: Metabolic Parameters Modulated by GSK621

| Metabolic Parameter | Cell Type(s) | Effect of GSK621 | Quantitative Change | Reference(s) |

| NADPH Content | MC3T3-E1 osteoblasts | Increased | Data not specified | |

| Reactive Oxygen Species (ROS) | MC3T3-E1 osteoblasts, Hepatocytes | Decreased | Data not specified | |

| Autophagy | AML cell lines, Osteoblasts | Induced | Formation of autophagosomes | |

| Apoptosis | AML cell lines, Melanoma cells | Increased | Increased in 17 of 20 AML cell lines | |

| Cell Proliferation | 20 AML cell lines | Reduced | IC50 values of 13-30 µM | |

| Lipid Accumulation | Hepatocytes | Ameliorated | Significant improvement |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of GSK621.

Protocol 1: Cell Viability and Proliferation Assay (MTT/CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of GSK621 (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Protein Phosphorylation

-

Cell Lysis: After treatment with GSK621, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer at 95°C for 5 minutes and separate the proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), ACC) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Measurement of AMPK Activity

Several methods can be employed to measure AMPK activity:

-

ELISA-based Assay: This method quantifies the phosphorylation of a specific AMPK substrate.

-

Add cell lysates to a microplate coated with an AMPK substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

After incubation, detect the phosphorylated substrate using a specific primary antibody followed by an HRP-conjugated secondary antibody and a chromogenic substrate.

-

Measure the absorbance at a specific wavelength.

-

-

Radiometric Assay: This is a classic method that measures the incorporation of radioactive phosphate into a substrate.

-

Immunoprecipitate AMPK from cell lysates.

-

Perform a kinase reaction with the immunoprecipitated AMPK, a substrate peptide (e.g., SAMS peptide), and [γ-³²P]ATP.

-

Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Protocol 4: Autophagy Flux Assay

Autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation, can be measured to provide a more accurate assessment of autophagy than static measurements.

-

LC3 Turnover by Western Blot:

-

Treat cells with GSK621 in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

-

Perform western blot analysis for LC3. An accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.

-

-

Tandem Fluorescent-Tagged LC3 (mCherry-GFP-LC3):

-

Transfect cells with a plasmid expressing mCherry-GFP-LC3.

-

Treat the cells with GSK621.

-

Visualize the cells using fluorescence microscopy. In autophagosomes (neutral pH), both GFP and mCherry fluoresce (yellow puncta). In autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists (red puncta).

-

An increase in the number of red puncta indicates an increase in autophagic flux. This can be quantified by flow cytometry for a more high-throughput analysis.

-

Below is a diagram illustrating a typical experimental workflow for assessing GSK621's effects.

Conclusion

GSK621 is a valuable research tool for elucidating the complex roles of AMPK in cellular metabolism. Its ability to directly and potently activate AMPK allows for the specific investigation of this signaling pathway. The downstream consequences of GSK621-mediated AMPK activation are a profound reprogramming of cellular metabolism, characterized by the inhibition of anabolic processes such as protein and fatty acid synthesis, and the induction of catabolic processes like fatty acid oxidation and autophagy. These metabolic shifts are accompanied by cellular responses including the induction of apoptosis in cancer cells and protection against oxidative stress.

The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of targeting AMPK with activators like GSK621. Future research should focus on elucidating the context-dependent effects of GSK621 in different cellular and disease models, and on exploring its potential in combination therapies, particularly in the context of cancer and metabolic diseases. The continued investigation into the metabolic impact of GSK621 will undoubtedly contribute to a deeper understanding of cellular energy regulation and may pave the way for novel therapeutic strategies.

References

- 1. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 2. Targeted activation of AMPK by GSK621 ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. AMPK activation by GSK621 inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK621 in Glioma: A Technical Guide to its Mechanism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and therapeutic potential of GSK621, a novel AMP-activated protein kinase (AMPK) activator, in the context of glioma research. Drawing from preclinical studies, this document details the molecular mechanisms of GSK621, its effects on glioma cell lines, and its potential as a standalone or adjunct therapy. This guide provides a comprehensive overview for researchers and drug development professionals investigating new therapeutic avenues for this challenging disease.

Introduction: Targeting Metabolic Aberrations in Glioma with GSK621

Glioma, the most common and aggressive primary brain tumor, presents a formidable therapeutic challenge. The high rates of tumor recurrence and resistance to standard treatments, such as temozolomide (TMZ), underscore the urgent need for novel therapeutic strategies. One promising avenue of research is the targeting of cellular metabolism, which is often dysregulated in cancer cells.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] Activation of AMPK can shift the cellular metabolic state from anabolic to catabolic, thereby inhibiting cell growth and proliferation, making it an attractive target for cancer therapy.[1][2] GSK621 is a novel, potent, and specific activator of AMPK.[2] This guide elucidates the current understanding of GSK621's function in glioma, based on in vitro evidence.

Mechanism of Action: The GSK621-AMPK-mTOR Signaling Axis in Glioma

In glioma cells, GSK621 exerts its anti-tumor effects primarily through the activation of the AMPK signaling pathway. This activation initiates a cascade of downstream events that ultimately lead to the inhibition of cell growth and induction of apoptosis.

The core mechanism involves:

-

AMPK Activation: GSK621 directly activates AMPK.

-

mTOR Inhibition: Activated AMPK inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation. This inhibition is evidenced by the dephosphorylation of mTOR's downstream effectors, S6K1 and 4E-BP1.

-

Tspan8 Downregulation: GSK621 treatment also leads to the degradation of Tetraspanin 8 (Tspan8), a protein implicated in glioma progression and TMZ resistance.

This signaling cascade disrupts essential cellular processes in glioma cells, leading to reduced viability and increased cell death.

In Vitro Efficacy of GSK621 in Glioma Cell Lines

Preclinical studies have demonstrated the cytotoxic and pro-apoptotic effects of GSK621 in human glioma cell lines, primarily U87MG and U251MG.

Cytotoxicity and Inhibition of Proliferation

GSK621 inhibits the survival of glioma cells in a dose- and time-dependent manner. Treatment with GSK621 leads to a significant reduction in cell viability and a decrease in the number of viable colonies.

Table 1: Effect of GSK621 on U87MG Glioma Cell Viability and Colony Formation

| Concentration (µM) | Treatment Time (hours) | Cell Viability (% of Control) | Number of Viable Colonies (% of Control) |

| 10 | 48 | ~80% | ~60% |

| 25 | 48 | ~60% | ~40% |

| 50 | 48 | ~40% | ~20% |

| 100 | 48 | ~20% | <10% |

| 25 | 24 | ~85% | Not Reported |

| 25 | 72 | ~40% | Not Reported |

Data is estimated from graphical representations in Jiang et al., 2016.

Induction of Apoptosis

GSK621 induces caspase-dependent apoptotic cell death in glioma cells. This is evidenced by increased caspase-3 activity, higher levels of histone-associated DNA fragments, and a greater percentage of Annexin V-positive cells. The cytotoxic effects of GSK621 can be attenuated by caspase inhibitors, confirming the role of apoptosis in its mechanism of action.

Table 2: Pro-apoptotic Effects of GSK621 on U87MG Glioma Cells (48-hour treatment)

| Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Histone DNA Apoptosis ELISA (OD) |

| 10 | ~1.5 | ~1.5 |

| 25 | ~2.5 | ~2.5 |

| 50 | ~4.0 | ~3.5 |

Data is estimated from graphical representations in Jiang et al., 2016.

Potentiation of Temozolomide (TMZ) Activity

A significant finding is the ability of GSK621 to sensitize glioma cells to the standard chemotherapeutic agent, temozolomide (TMZ). Co-treatment with a relatively low, non-toxic concentration of GSK621 dramatically enhances the cytotoxic and pro-apoptotic effects of TMZ in glioma cells. This synergistic effect is attributed to the GSK621-induced downregulation of Tspan8, a protein associated with TMZ resistance.

Table 3: Synergistic Effect of GSK621 and TMZ on U87MG Glioma Cells

| Treatment | Cell Viability (% of Control) | Apoptosis (Fold Change vs. Control) |

| TMZ (100 µM) | ~80% | ~1.5 |

| GSK621 (10 µM) | ~90% | ~1.2 |

| TMZ (100 µM) + GSK621 (10 µM) | ~30% | ~4.5 |

Data is estimated from graphical representations in Jiang et al., 2016.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational research on GSK621 in glioma.

Cell Culture

-

Cell Lines: Human glioma cell lines U87MG and U251MG.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate glioma cells in 96-well plates at a density of 5,000 cells/well.

-

Incubation: Allow cells to adhere and grow for 24 hours.

-

Treatment: Treat cells with varying concentrations of GSK621 (e.g., 10-100 µM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Clonogenicity Assay

-

Cell Seeding: Seed a low density of glioma cells (e.g., 500 cells/well) in 6-well plates.

-

Treatment: Treat the cells with GSK621 at various concentrations (e.g., 10-100 µM).

-

Incubation: Culture the cells for 10-14 days, allowing for colony formation.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of visible colonies.

Western Blot Analysis

-

Cell Treatment and Lysis: Treat glioma cells with GSK621 (e.g., 25 µM) for the desired time. Lyse the cells in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on SDS-PAGE gels.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, phospho-S6K1, Tspan8, actin).

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy, Pharmacokinetics, and Clinical Relevance

Currently, there is a lack of publicly available data on the in vivo efficacy of GSK621 in animal models of glioma. Furthermore, information regarding its ability to cross the blood-brain barrier and its pharmacokinetic profile in the central nervous system is not available. These are critical areas for future investigation to determine the translational potential of GSK621.

While no clinical trials are currently underway for GSK621 in glioma, other AMPK activators, most notably metformin, have been and are being investigated in clinical trials for glioma. The results from these trials have been mixed, but they provide a rationale for further exploring the therapeutic targeting of the AMPK pathway in glioma.

Conclusion and Future Directions

The preclinical data strongly suggest that GSK621 is a promising therapeutic agent for glioma. Its ability to activate AMPK, inhibit the mTOR pathway, and induce apoptosis in glioma cells, coupled with its synergistic activity with temozolomide, highlights its potential to overcome some of the current challenges in glioma treatment.

Future research should focus on:

-

In Vivo Studies: Evaluating the efficacy of GSK621 in orthotopic glioma models to assess its anti-tumor activity and impact on survival in a more physiologically relevant setting.

-

Pharmacokinetics: Determining the blood-brain barrier permeability and pharmacokinetic profile of GSK621 to ascertain its suitability for treating brain tumors.

-

Combination Therapies: Further exploring synergistic combinations of GSK621 with other chemotherapeutic agents and targeted therapies.

-

Biomarker Discovery: Identifying potential biomarkers that could predict which glioma patients are most likely to respond to GSK621 treatment.

References

GSK621: A Potent AMPK Activator for the Therapeutic Intervention of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, represent a significant and growing global health challenge. A key regulator of cellular energy homeostasis, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for these conditions. GSK621, a novel and specific small molecule activator of AMPK, has demonstrated considerable potential in preclinical studies. This technical guide provides a comprehensive overview of GSK621, focusing on its mechanism of action, preclinical efficacy in metabolic disorders, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of GSK621 as a potential therapeutic agent.

Introduction to GSK621 and its Mechanism of Action